molecular formula C8H18N4O4 B13882038 acetic acid,(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid

acetic acid,(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B13882038
M. Wt: 234.25 g/mol
InChI Key: OZBJWQQAAQSQPL-UHFFFAOYSA-N
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Description

L-Arginine acetate is a salt formed from the amino acid L-arginine and acetic acid. L-Arginine is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and immune function. Acetic acid is a simple carboxylic acid known for its role in vinegar. The combination of these two compounds results in L-Arginine acetate, which has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine acetate can be synthesized by reacting L-arginine with acetic acid in an aqueous solution. The reaction typically involves dissolving equimolar amounts of L-arginine and acetic acid in water, followed by slow evaporation to obtain the crystalline form of L-Arginine acetate . The reaction can be represented as follows:

L-Arginine+Acetic AcidL-Arginine Acetate\text{L-Arginine} + \text{Acetic Acid} \rightarrow \text{L-Arginine Acetate} L-Arginine+Acetic Acid→L-Arginine Acetate

Industrial Production Methods

In industrial settings, the production of L-Arginine acetate may involve more advanced techniques such as fermentation using genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to enhance the production of L-arginine, which can then be reacted with acetic acid to form L-Arginine acetate .

Chemical Reactions Analysis

Types of Reactions

L-Arginine acetate undergoes various chemical reactions, including:

    Oxidation: L-Arginine can be oxidized to form nitric oxide, a critical signaling molecule in the body.

    Reduction: Reduction reactions involving L-Arginine acetate are less common but can occur under specific conditions.

    Substitution: L-Arginine acetate can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide synthase enzymes.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitric oxide and citrulline.

    Reduction: Reduced forms of L-Arginine derivatives.

    Substitution: Various substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

L-Arginine acetate has numerous applications in scientific research, including:

Mechanism of Action

L-Arginine acetate exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-arginine to produce nitric oxide and citrulline. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which causes vasodilation and improved blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-Arginine Acetate

L-Arginine acetate is unique due to its dual role in providing both L-arginine and acetic acid. This combination enhances its solubility and bioavailability, making it more effective in certain applications compared to other similar compounds.

Properties

IUPAC Name

acetic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C2H4O2/c7-4(5(11)12)2-1-3-10-6(8)9;1-2(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBJWQQAAQSQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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